molecular formula C12H11ClN2O2 B11785642 Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11785642
M. Wt: 250.68 g/mol
InChI Key: PFPWIQXIGNYPAQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 3, a methyl group at position 1, and a carboxylate ester at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol to produce the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 3-(2-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 3-(2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylate

Comparison: Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and affect its binding affinity to enzymes and receptors compared to its bromine, fluorine, or methyl-substituted analogs.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-15-11(12(16)17-2)7-10(14-15)8-5-3-4-6-9(8)13/h3-7H,1-2H3

InChI Key

PFPWIQXIGNYPAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

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